molecular formula C18H22N2O2S B11336989 4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11336989
M. Wt: 330.4 g/mol
InChI Key: DQJLUWXKNIMWLP-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a morpholine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methylbenzoyl chloride and 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The morpholine ring is known to enhance the compound’s ability to cross cell membranes, while the thiophene ring can interact with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • 4-(2-Morpholin-4-yl-ethyl)-phenylamine

Uniqueness

4-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both morpholine and thiophene rings in the same molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)18(21)19-13-16(17-3-2-12-23-17)20-8-10-22-11-9-20/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)

InChI Key

DQJLUWXKNIMWLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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